molecular formula C15H11ClO3 B6400532 3-(4-Acetylphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261996-96-6

3-(4-Acetylphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6400532
CAS RN: 1261996-96-6
M. Wt: 274.70 g/mol
InChI Key: MLRNDBDMBCMULC-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-4-chlorobenzoic acid, commonly known as 4-chloroacetanilide, is an aromatic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 214.55 g/mol and a melting point of 110-112°C. It is soluble in water and most organic solvents, and has a slight odour. 4-chloroacetanilide is used in a variety of scientific research applications, including biochemical and physiological studies, as well as for drug synthesis.

Mechanism of Action

4-chloroacetanilide acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and thromboxanes. It has been shown to reduce inflammation and pain, and is a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Biochemical and Physiological Effects
4-chloroacetanilide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of proinflammatory cytokines, such as TNF-α and IL-1β. In addition, 4-chloroacetanilide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloroacetanilide in lab experiments is its relative low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 4-chloroacetanilide in lab experiments. It has been shown to have some cytotoxic effects, and it can be quite volatile, making it difficult to work with.

Future Directions

There are several potential future directions for 4-chloroacetanilide research. It could be further studied as a potential treatment for inflammatory diseases, as well as for neurodegenerative diseases. It could also be studied as a potential anti-cancer agent, as it has been shown to have some anti-tumour effects. In addition, 4-chloroacetanilide could be studied as a potential therapeutic agent for pain relief, as it has been shown to have analgesic effects. Finally, it could be studied as a potential anti-microbial agent, as it has been shown to have some anti-bacterial and anti-fungal effects.

Synthesis Methods

4-chloroacetanilide can be synthesized from 4-chlorobenzonitrile and acetic anhydride, which are reacted in the presence of a base such as pyridine. The reaction is carried out at a temperature of 130-140°C, and the product is then purified by recrystallization.

Scientific Research Applications

4-chloroacetanilide is used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and as a reagent in organic chemistry. It is also used as a starting material in the synthesis of various compounds, such as 4-chloroaniline, 4-chlorobenzyl alcohol, and 4-chlorobenzoic acid.

properties

IUPAC Name

3-(4-acetylphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNDBDMBCMULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689788
Record name 4'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-96-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-acetyl-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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